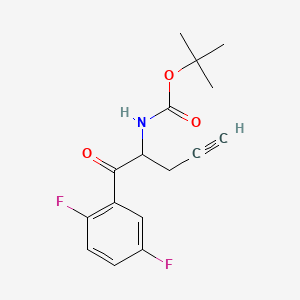
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: is a complex organic compound often used in synthetic chemistry. It features a tert-butyl group, a tert-butoxycarbonyl-protected amino group, and a dimethoxymethyl group attached to an imidazole ring. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the Dimethoxymethyl Group: The dimethoxymethyl group is introduced through a reaction with dimethoxymethane under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the tert-butyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a probe in biochemical assays.
Medicine:
- Serves as a precursor in the synthesis of pharmaceutical compounds.
- Investigated for its potential therapeutic properties.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical reactions. The imidazole ring can interact with metal ions or other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.
tert-Butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive and less stable.
Uniqueness:
- The presence of both the tert-butoxycarbonyl-protected amino group and the dimethoxymethyl group provides unique reactivity and stability.
- The compound’s structure allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 4-(dimethoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-15(2,3)24-13(20)18-12-17-10(11(22-7)23-8)9-19(12)14(21)25-16(4,5)6/h9,11H,1-8H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYCSXLAURNFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CN1C(=O)OC(C)(C)C)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)












